molecular formula C27H26N4O2S B5353296 2-METHYL-N-(2-METHYLBUT-3-YN-2-YL)-5-{4-[(2-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE

2-METHYL-N-(2-METHYLBUT-3-YN-2-YL)-5-{4-[(2-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE

Cat. No.: B5353296
M. Wt: 470.6 g/mol
InChI Key: XNKHXCZHBSYCQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHYL-N-(2-METHYLBUT-3-YN-2-YL)-5-{4-[(2-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of 2-METHYL-N-(2-METHYLBUT-3-YN-2-YL)-5-{4-[(2-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE involves multiple steps, including the condensation of acetylene and acetone to form 2-Methylbut-3-yn-2-ol . This intermediate can then undergo further reactions to introduce the phthalazinyl and sulfonamide groups. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles.

Scientific Research Applications

2-METHYL-N-(2-METHYLBUT-3-YN-2-YL)-5-{4-[(2-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It may be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other sulfonamides and phthalazinyl derivatives. Compared to these compounds, 2-METHYL-N-(2-METHYLBUT-3-YN-2-YL)-5-{4-[(2-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE may exhibit unique properties due to its specific structure, such as enhanced reactivity or selectivity in certain reactions. Some similar compounds include:

Properties

IUPAC Name

2-methyl-5-[4-(2-methylanilino)phthalazin-1-yl]-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O2S/c1-6-27(4,5)31-34(32,33)24-17-20(16-15-19(24)3)25-21-12-8-9-13-22(21)26(30-29-25)28-23-14-10-7-11-18(23)2/h1,7-17,31H,2-5H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKHXCZHBSYCQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=CC=C4C)S(=O)(=O)NC(C)(C)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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